molecular formula C20H21NO4S B2549587 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide CAS No. 1207061-47-9

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide

Cat. No.: B2549587
CAS No.: 1207061-47-9
M. Wt: 371.45
InChI Key: XSOMLEPXSHBPDH-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide is a synthetic acrylamide derivative featuring a benzo[d][1,3]dioxole (dioxolane) ring, a thiophene-substituted tetrahydropyran moiety, and an (E)-configured α,β-unsaturated amide backbone. This compound’s structure integrates heterocyclic systems known for modulating pharmacokinetic and pharmacodynamic properties. The acrylamide linker facilitates conjugation and may influence binding kinetics through its planar, rigid geometry.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[(4-thiophen-2-yloxan-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c22-19(6-4-15-3-5-16-17(12-15)25-14-24-16)21-13-20(7-9-23-10-8-20)18-2-1-11-26-18/h1-6,11-12H,7-10,13-14H2,(H,21,22)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOMLEPXSHBPDH-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C=CC2=CC3=C(C=C2)OCO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1(CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H21N1O5C_{20}H_{21}N_{1}O_{5}, with a molecular weight of approximately 355.39 g/mol. The structure features a benzo[d][1,3]dioxole moiety and a thiophen-2-yl tetrahydropyran group, which are significant for its biological activity.

Anticancer Potential

Recent studies have indicated that compounds similar to (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide exhibit significant anticancer properties. For instance, derivatives containing the benzo[d][1,3]dioxole structure have shown cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated several derivatives of benzo[d][1,3]dioxole for their cytotoxic effects on human cancer cell lines. The results indicated that certain compounds had IC50 values in the micromolar range, demonstrating effective inhibition of cancer cell proliferation.

Compound NameCell Line TestedIC50 (µM)
Compound AHCT-11616.19
Compound BMCF-717.16

The mechanisms through which (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide exerts its biological effects may involve:

  • Inhibition of Cell Proliferation: The compound may interfere with the cell cycle and promote apoptosis in cancer cells.
  • Antioxidant Activity: Similar compounds have demonstrated the ability to scavenge free radicals, potentially reducing oxidative stress in cells.
  • Modulation of Signaling Pathways: Interactions with specific signaling pathways involved in cell growth and survival may also play a role.

Antiviral Activity

In addition to anticancer properties, certain derivatives related to this compound have been investigated for antiviral activity. For example, thiosemicarbazone derivatives incorporating the benzo[d][1,3]dioxole moiety were tested against the Bovine Viral Diarrhea Virus (BVDV), showing promising antiviral effects.

Table: Antiviral Activity Against BVDV

Compound NameVirus TestedInhibition (%)
Thiosemicarbazone ABVDV75
Thiosemicarbazone BBVDV85

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against related acrylamide and heterocyclic derivatives.

Structural Analogues with Thiophene and Acrylamide Motifs

  • Compound 5112 [(Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide] ():

    • Structural Differences : Incorporates a nitrobenzene group instead of the benzo[d][1,3]dioxole and uses a propylamine side chain. The (Z)-configuration at the acrylamide double bond may reduce planarity compared to the (E)-isomer in the target compound.
    • Synthesis : Prepared via cyclization of a nitrobenzylidene-oxazolone precursor, differing from the tetrahydropyran-based synthesis of the target compound.
    • Bioactivity Implications : The nitro group may enhance electrophilicity but increase toxicity risks, whereas the dioxolane in the target compound improves metabolic stability .
  • 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide (): Structural Differences: Replaces the tetrahydropyran with a pyrazole ring and introduces a cyano group at the acrylamide’s β-position. Synthesis: Utilizes pyrazole cyclization via Paal–Knorr or Gewald reactions, contrasting with the tetrahydropyran formation in the target compound.

Analogues with Benzo-Fused Heterocycles

  • (E)-N-(2-(5,6-dimethyl-1H-benzo[d]imidazol-1-yl)ethyl)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamide (7h) (): Structural Differences: Substitutes the dioxolane with a dimethylbenzimidazole and introduces methoxy/hydroxy phenyl groups. Synthesis: Relies on benzimidazole ethylamine coupling, differing from the tetrahydropyran-thiophene linkage in the target compound.

Analogues with Pyran-Pyrazole Hybrids

  • 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a) (): Structural Differences: Combines pyran and pyrazole rings with dicarbonitrile substituents, lacking the acrylamide backbone. Synthesis: Uses malononitrile or ethyl cyanoacetate in cyclocondensation, diverging from the acrylamide-focused synthesis of the target compound. Bioactivity Implications: The dicarbonitrile groups may confer redox activity, while the fused pyran-pyrazole system could influence kinase inhibition .

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Method Potential Bioactivity
Target Compound Benzo[d][1,3]dioxole, tetrahydropyran Thiophene, acrylamide Cyclization of tetrahydropyran Receptor modulation, stability
Compound 5112 () Nitrophenyl, thiophene Propylamine, (Z)-acrylamide Oxazolone cyclization Electrophilic interactions
2-Cyano-3-(thiophenyl-pyrazole)acrylamide () Pyrazole, thiophene Cyano group Paal–Knorr/Gewald reactions Hydrogen-bonding, selectivity
Compound 7h () Benzimidazole, methoxyphenyl Hydroxy, methoxy groups Benzimidazole coupling DNA intercalation, solubility
Compound 11a () Pyran-pyrazole hybrid Dicarbonitrile Malononitrile cyclocondensation Kinase inhibition, redox activity

Key Insights from Similarity Analysis

  • Structural Similarity vs. Bioactivity: While thiophene and acrylamide motifs are conserved in many analogues (), minor substituent changes (e.g., nitro vs. dioxolane) drastically alter toxicity and selectivity profiles .
  • Synthetic Flexibility : The target compound’s tetrahydropyran synthesis offers scalability advantages over pyrazole or benzimidazole routes, which often require harsh conditions ().
  • Cross-Reactivity Potential: Immunoassay studies () suggest that even structurally similar acrylamides may exhibit divergent cross-reactivity due to antibody format differences, underscoring the need for target-specific optimization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.